2-Propyl-1H-imidazole-4-carboxylic acid

Description

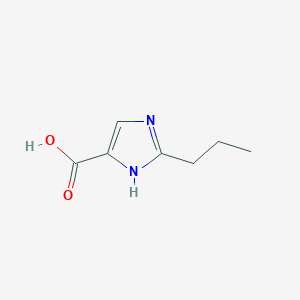

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-6-8-4-5(9-6)7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHYBKDYLYQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440966 | |

| Record name | 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172875-52-4 | |

| Record name | 2-PROPYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propyl 1h Imidazole 4 Carboxylic Acid and Its Derivatives

Mechanistic Investigations of Cyclization and Imidazole (B134444) Ring Formation Routes

The construction of the imidazole core is a foundational aspect of synthesizing 2-Propyl-1H-imidazole-4-carboxylic acid. Various routes, beginning from diverse precursors, have been developed, each with distinct mechanistic underpinnings.

Precursor-Based Cyclization Strategies (e.g., from diethyl 2-propyl-imidazole-4,5-dicarboxylate)

A prevalent strategy involves the construction of a substituted imidazole ring followed by modification to yield the target acid. A key intermediate in many of these syntheses is diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. nbinno.com One notable pathway to this intermediate begins with more basic starting materials like diethyl oxalate and ethyl chloroacetate. These precursors are used to synthesize diethyl 2-chloro-3-oxosuccinate, which then undergoes a condensation reaction with butyramidinium in ethanol to form the imidazole ring of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Another documented approach starts with the reaction of o-phenylenediamine with butyric acid, which, in the presence of a dewatering agent, yields 2-n-propyl benzimidazole. This intermediate is subsequently oxidized to break open the benzene ring and form 2-n-propyl-imidazole-4,5-dicarboxylic acid. google.com

A different synthetic route utilizes Diaminomaleonitrile and trimethyl or triethyl orthobutyrate to form 2-propyl-4,5-dicyanoimidazole. The dicyano-intermediate is then subjected to hydrolysis with hydrochloric acid to produce 2-propyl-1H-imidazole-4,5-dicarboxylic acid. google.com This dicarboxylic acid can then be selectively decarboxylated or esterified and then selectively hydrolyzed to yield the target mono-acid.

The table below summarizes various precursor-based routes.

| Starting Materials | Key Intermediate(s) | Final Product of Route | Reference |

| Diethyl oxalate, Ethyl chloroacetate, Butyramidinium | Diethyl 2-chloro-3-oxosuccinate | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| O-Phenylenediamine, Butyric acid | 2-n-propyl benzimidazole | 2-n-propyl-imidazole-4,5-dicarboxylic acid | google.com |

| Diaminomaleonitrile, Triethyl orthobutyrate | 2-propyl-4,5-dicyanoimidazole | 2-propyl-1H-imidazole-4,5-dicarboxylic acid | google.com |

| Propylamine, Glyoxalic acid | 2-propyl-4,5-dihydroxyimidazole | 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | nbinno.com |

Condensation Reaction Pathways Utilizing Imidazole Precursors

The synthesis of the imidazole ring itself is fundamentally based on condensation reactions. Classical methods such as the Debus synthesis, which utilizes glyoxal, an aldehyde (like formaldehyde), and ammonia, provide a foundational framework for forming the imidazole core. pharmaguideline.com Similarly, the Radiszewski synthesis employs a combination of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia. pharmaguideline.com

More contemporary approaches often involve multi-component reactions, which allow for the construction of complex imidazoles in a single step. For instance, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, generated in situ from 1,2-diaza-1,3-dienes, primary amines, and aldehydes, offers a rapid, one-pot method for synthesizing highly functionalized imidazole-4-carboxylates. nih.gov These methods highlight the evolution of condensation strategies toward greater efficiency and molecular diversity. nih.gov

Functional Group Interconversions and Selective Transformations on the Imidazole Core

Once the imidazole ring is formed, subsequent modifications are often necessary to arrive at the final target compound. These transformations must be selective to avoid unwanted side reactions on the sensitive imidazole core.

Carboxylic Acid Functionalization and Esterification Reactions

The carboxylic acid group at the 4-position of the imidazole ring is a key site for functionalization. Esterification is a common transformation, often employed to protect the carboxylic acid or to create derivatives with different properties. The Fischer esterification, which involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.comtamu.edu This reaction is an equilibrium process, and using the alcohol as a solvent helps drive the reaction toward the ester product. tamu.educommonorganicchemistry.com

For substrates that are sensitive to strong acids, alternative methods are available. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), provides a milder route to esters. commonorganicchemistry.com Other methods include the conversion of the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with an alcohol, or alkylation of the carboxylate with an alkyl halide. commonorganicchemistry.comorganic-chemistry.org

The table below outlines common esterification methods.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; best for simple alcohols. commonorganicchemistry.com | masterorganicchemistry.comtamu.edu |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com | commonorganicchemistry.com |

| Via Acid Chloride | SOCl₂, then Alcohol | Two-step process involving an activated intermediate. | commonorganicchemistry.com |

Imidazole Ring Substitutions (e.g., Acetylation, Halogenation)

Direct substitution on the carbon atoms of the imidazole ring allows for further diversification of the core structure. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions such as halogenation and nitration. pharmaguideline.com

Halogenation of imidazoles can be complex. The reaction can proceed via an initial N-halogenation, followed by a rearrangement to a C-halogenated product. csic.es For instance, chlorination of imidazole can start with the formation of 1-chloro-1H-imidazole, which may then isomerize. csic.es More controlled methods have been developed, such as a process for introducing a halogen at the 2-position by using imidazole N-oxide fluoroborate complexes. researchgate.net

Direct Friedel-Crafts acylation on the imidazole carbon atoms is generally not effective. youtube.com However, N-acylation is a common reaction. pharmaguideline.com To achieve C-acylation, a strategy involving deprotonation of the ring with a strong base (lithiation) followed by quenching with an acylating electrophile can be employed. youtube.com

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. jipbs.com The goal is to develop processes that are more environmentally benign, safer, and more efficient. nih.gov

For imidazole synthesis, several green strategies have been implemented. bohrium.com The use of alternative energy sources like microwave and ultrasound irradiation can dramatically reduce reaction times, increase yields, and minimize the use of volatile organic solvents. bohrium.comresearchgate.net One-pot, multi-component reactions are inherently greener as they reduce the number of separate reaction and purification steps, saving energy and reducing waste. asianpubs.org

The choice of solvent is another critical aspect of green chemistry. The use of water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. nih.gov Solvent-free reaction conditions, where the reactants are heated together, sometimes with a solid catalyst, represent an even greener alternative. organic-chemistry.org The use of biodegradable, inexpensive, and readily available catalysts, such as lemon juice in some preparations, is another innovative approach to sustainable synthesis. jipbs.com

Key green chemistry approaches in imidazole synthesis include:

Alternative Energy Sources: Microwave and ultrasound irradiation to accelerate reactions. researchgate.net

Atom Economy: Multi-component, one-pot reactions to maximize the incorporation of starting materials into the final product. asianpubs.org

Safer Solvents: Utilizing water as a solvent or employing solvent-free conditions. nih.govorganic-chemistry.org

Renewable Feedstocks/Catalysts: Exploring the use of bio-based catalysts. jipbs.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Process Development for High Purity Intermediate Synthesis

The industrial-scale synthesis of this compound and its derivatives, particularly for pharmaceutical applications like Olmesartan, necessitates the development of robust processes that ensure high purity of key intermediates. google.comgoogle.com Research and process development have focused on optimizing reaction conditions, minimizing impurities, and improving yields of crucial precursor molecules.

One of the pivotal intermediates is 2-propyl-1H-imidazole-4,5-dicarboxylic acid. google.comgoogle.com The synthesis of this compound often starts from precursors like 2-propyl benzimidazole or involves a multi-step pathway from simpler molecules. google.comgoogle.com The development process aims to overcome challenges associated with expensive raw materials and the formation of byproducts. google.com

A common strategy involves the oxidation of a substituted benzimidazole. Process optimization for this step focuses on the choice of oxidizing agent and reaction conditions to achieve high conversion and purity. For instance, using hydrogen peroxide in concentrated sulfuric acid has been demonstrated to produce 2-propyl-1H-imidazole-4,5-dicarboxylic acid with high purity. google.com Another developed method utilizes nitric acid for the oxidation step, also achieving high purity levels. google.com

The table below summarizes findings from process development studies for the synthesis of this key dicarboxylic acid intermediate.

| Starting Material | Oxidizing System | Reaction Conditions | Purity | Yield | Reference |

| 2-propyl-3-tolimidazole and 2-propyl-4-tolimidazole mixture | 30% Hydrogen Peroxide / 98% Sulfuric Acid | 120°C, 12 hours | 97.2% | ~65% | google.com |

| 2-n-propyl-4,5-dihydroxymethyl-imidazole | 65% Nitric Acid | 90-100°C | 98.6% | 78% | google.com |

Following the synthesis of the dicarboxylic acid, subsequent steps often involve esterification to produce intermediates like diethyl 2-propyl-imidazole-4,5-dicarboxylate. google.com This step is critical as the resulting diester is a direct precursor for introducing other functional groups. Process development for this stage aims for high conversion rates and simple purification. One reported method for this esterification resulted in a high yield of 93.7%. google.com

Further reaction of the diester, for example with a Grignard reagent like chloromethyl Grignard, leads to another important intermediate, 4-(1-hydroxy-1-methylethyl)-2-propyl imidazole-5-carboxylic acid, ethyl ester. google.com The development of commercial-scale processes for these steps focuses on moving away from expensive reagents and large volumes of solvents to improve efficiency and cost-effectiveness.

The synthesis of related formylimidazole intermediates, such as 2-butyl-4-chloro-5-formylimidazole, also provides insights into process development for high-purity imidazole compounds. chemicalbook.comepo.orggoogle.com Key aspects of these processes include the precise control of pH during condensation reactions and the use of specific reagents for chlorination and formylation, like phosphorus oxychloride and N,N-dimethylformamide (DMF). google.com The optimization of molar ratios of these reagents is crucial for maximizing yield and purity. google.com

The table below details reaction parameters for the synthesis of a high-purity formylimidazole intermediate, highlighting the focus on controlled conditions.

| Precursor | Reagents | Key Process Parameters | Result | Reference |

| Pentamidine hydrochloride and Glyoxal | NaOH/KOH solution | Condensation reaction pH maintained at 6.0-7.5 | Formation of 2-butyl-1H-imidazol-5(4H)-one | google.com |

| 2-butyl-1H-imidazol-5(4H)-one | Phosphorus oxychloride, N,N-dimethylformamide (DMF) | Molar ratio of POCl₃ and DMF to precursor is 2.0-2.5:1; Reaction at 100-105°C | High purity and yield of 2-butyl-4-chloro-5-formylimidazole | google.com |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 2 Propyl 1h Imidazole 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Propyl-1H-imidazole-4-carboxylic acid in solution. It provides detailed information on the connectivity of atoms, the electronic environment of individual nuclei, and the dynamic processes such as tautomerism inherent to the imidazole (B134444) ring.

The proton NMR (¹H NMR) spectrum provides distinct signals for each unique proton environment in the molecule. The assignments for this compound are based on expected chemical shifts, integration values, and spin-spin coupling patterns.

Imidazole Ring Proton (H5): A single proton attached to the imidazole ring (C5) is expected to appear as a singlet in the aromatic region, typically around 7.5-8.0 ppm. Its specific chemical shift is influenced by the solvent and the tautomeric equilibrium of the imidazole ring.

Propyl Group Protons: The n-propyl group at the C2 position gives rise to three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) protons, typically found furthest upfield (~0.9 ppm).

A multiplet (sextet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group (~1.7 ppm).

A triplet for the methylene (CH₂) protons directly attached to the imidazole ring, shifted further downfield due to the ring's electron-withdrawing nature (~2.7 ppm).

Carboxylic Acid and Imidazole N-H Protons: The acidic proton of the carboxylic acid group (-COOH) and the proton on the imidazole nitrogen (N-H) are typically observed as broad singlets. The carboxylic acid proton appears significantly downfield, often above 12 ppm, while the N-H proton signal can vary and may be broadened due to chemical exchange with the solvent. libretexts.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂CH₂CH₃ | ~0.9 | Triplet (t) | ~7.4 |

| -CH₂CH₂CH₃ | ~1.7 | Sextet (sxt) | ~7.5 |

| -CH₂CH₂CH₃ | ~2.7 | Triplet (t) | ~7.6 |

| Imidazole C5-H | ~7.7 | Singlet (s) | N/A |

| N-H | Variable, Broad | Singlet (s) | N/A |

| COOH | >12 | Singlet (s), Broad | N/A |

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Carboxylic Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is highly deshielded and appears far downfield, typically in the range of 165-175 ppm. libretexts.org

Imidazole Ring Carbons: The three carbons of the imidazole ring exhibit distinct chemical shifts. The C2 carbon, bonded to the propyl group and two nitrogen atoms, is expected around 150 ppm. The C4 and C5 carbons, which are part of the tautomeric system, typically appear in the 115-140 ppm range. libretexts.org Their precise shifts are sensitive to which nitrogen atom is protonated.

Propyl Group Carbons: The carbons of the n-propyl group appear in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded (~14 ppm).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CH₂CH₃ | ~14 |

| -CH₂CH₂CH₃ | ~22 |

| -CH₂CH₂CH₃ | ~30 |

| Imidazole C5 | ~120 |

| Imidazole C4 | ~138 |

| Imidazole C2 | ~150 |

| COOH | ~170 |

The imidazole ring of this compound can exist in two tautomeric forms, where the N-H proton resides on either N1 or N3. In solution at room temperature, these tautomers often interconvert rapidly on the NMR timescale, resulting in an averaged spectrum. nih.gov

Variable-temperature (VT) NMR studies are employed to investigate this dynamic equilibrium. nih.gov By lowering the temperature, the rate of interconversion can be slowed. If the exchange rate becomes slow enough, separate signals for the C4 and C5 carbons of each distinct tautomer may be observed. nih.gov Conversely, increasing the temperature can cause coalescence of signals. Analysis of the ¹³C NMR chemical shifts, particularly the difference between C4 and C5, is diagnostic of the predominant tautomer state. nih.gov Such studies allow for the determination of the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Intermolecular Interactions

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The FTIR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is observed from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org

C-H Stretch: Absorptions corresponding to the C-H stretching of the propyl group and the imidazole ring appear between 2800 and 3100 cm⁻¹.

C=O Stretch: A strong, sharp absorption band appears around 1700-1720 cm⁻¹, indicative of the carbonyl (C=O) stretch of a carboxylic acid involved in dimeric hydrogen bonding. libretexts.org

C=N and C=C Stretches: Vibrations from the imidazole ring (C=N and C=C bonds) are expected in the 1500-1650 cm⁻¹ region.

C-O Stretch and O-H Bend: Absorptions related to the C-O stretching and O-H bending of the carboxylic acid group are typically found in the 1200-1450 cm⁻¹ range.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aliphatic/Aromatic) | 2800 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid Dimer) | 1700 - 1720 | Strong |

| C=N / C=C Stretch (Imidazole Ring) | 1500 - 1650 | Medium-Strong |

| C-O Stretch / O-H Bend | 1200 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula. nih.gov For this compound (C₇H₁₀N₂O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision.

Molecular Ion: The protonated molecule [M+H]⁺ would be the primary ion observed.

Fragmentation Pattern: The molecule undergoes characteristic fragmentation upon ionization. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the entire carboxyl group (COOH). youtube.com The imidazole ring is relatively stable, but cleavage of the propyl group (alpha-cleavage) is also a possible fragmentation route. The analysis of these fragment ions helps to confirm the proposed structure. For instance, a key fragmentation would involve the loss of the carboxyl group, leading to a 2-propylimidazole (B1360336) cation.

| Ion / Fragment | Formula | Expected Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.0815 | Protonated Molecular Ion |

| [M+H - H₂O]⁺ | C₇H₉N₂O⁺ | 137.0709 | Loss of Water |

| [M+H - COOH]⁺ | C₆H₁₀N₂⁺ | 110.0844 | Loss of Carboxyl Radical (Decarboxylation) |

LC-MS/MS for Impurity Profiling and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable analytical technique for the detection, identification, and quantification of impurities and metabolites of pharmaceutical compounds. nih.govijprajournal.com This hyphenated technique combines the high-resolution separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex biological and chemical matrices. nih.gov

For impurity profiling, LC effectively separates this compound from process-related impurities, such as unreacted starting materials and synthetic by-products, as well as degradation products that may form during storage. Once separated, the impurities are ionized and analyzed by the mass spectrometer. A precursor ion scan (MS1) provides the molecular weight of the impurity. Subsequently, this precursor ion is fragmented, and a product ion scan (MS2) is performed to generate a characteristic fragmentation pattern. This MS/MS spectrum serves as a "fingerprint" that can be used to elucidate the structure of the impurity, often without the need for an authentic reference standard. ijprajournal.com

In the context of metabolite identification, LC-MS/MS is employed to study the biotransformation of this compound within a biological system. ijpras.commdpi.com Following administration, biological samples are analyzed to detect novel molecular features that are absent in control samples. Common metabolic pathways for a molecule like this compound include Phase I reactions, such as oxidation (e.g., hydroxylation of the propyl chain or imidazole ring), and Phase II reactions, like glucuronidation of the carboxylic acid group. mdpi.com The high sensitivity of modern mass spectrometers allows for the detection of these metabolites even at very low concentrations. Structural elucidation is then achieved by interpreting the MS/MS fragmentation spectra, often in conjunction with high-resolution mass spectrometry (HRMS) which provides highly accurate mass measurements to determine elemental composition. ijpras.com

Interactive Data Table: Potential Impurities and Metabolites of this compound

| Analyte Type | Potential Structure Name | Expected Mass Shift from Parent | Key MS/MS Fragments for Identification |

|---|---|---|---|

| Impurity | 2-Propyl-1H-imidazole (Decarboxylated) | -44 Da (Loss of CO₂) | Loss of propyl group; fragments of the imidazole ring. |

| Impurity | 4-Carboxy-1H-imidazole (Loss of Propyl) | -42 Da (Loss of C₃H₆) | Fragments characteristic of the imidazole carboxylic acid core. |

| Metabolite | 2-(Hydroxypropyl)-1H-imidazole-4-carboxylic acid | +16 Da (Addition of O) | Neutral loss of H₂O; fragments showing oxidation on the propyl chain. |

| Metabolite | 5-Hydroxy-2-propyl-1H-imidazole-4-carboxylic acid | +16 Da (Addition of O) | Fragments showing oxidation on the imidazole ring. |

| Metabolite | This compound glucuronide | +176 Da (Addition of C₆H₈O₆) | Characteristic neutral loss of 176 Da (glucuronic acid). mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this compound is expected to be dominated by a network of strong intermolecular hydrogen bonds. The molecule possesses both hydrogen bond donors (the N-H of the imidazole ring and the O-H of the carboxylic acid) and acceptors (the imine nitrogen of the imidazole and the carbonyl oxygen of the acid). rsc.org This functionality facilitates the formation of robust supramolecular synthons, such as the well-known carboxylic acid dimer and the persistent imidazole "tape" motif. rsc.orgacs.org

Interactive Data Table: Typical Hydrogen Bond Geometries in Imidazole-Carboxylic Acid Structures

| Donor (D) - H···Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Interaction Strength |

|---|---|---|---|

| O-H···N | 2.6 - 2.9 | 160 - 180 | Strong |

| N-H···O | 2.7 - 3.1 | 150 - 180 | Strong |

| O-H···O | 2.5 - 2.8 | 165 - 180 | Strong |

| C-H···O | 3.0 - 3.5 | 120 - 160 | Weak |

The acyclic n-propyl side chain introduces a degree of conformational flexibility to the molecule. lumenlearning.com The orientation of the propyl group is defined by the torsion angles around the C-C single bonds. Different staggered conformations, such as trans (anti) and gauche, are possible. nih.govresearchgate.net While one conformation is typically favored in the solid state to optimize packing efficiency, it is possible for the propyl chain to exhibit crystallographic disorder. acs.org This occurs when the chain statistically occupies two or more distinct positions within the crystal lattice, which can be modeled during the structure refinement process. Analysis of the torsion angles obtained from the crystal structure provides direct insight into the preferred low-energy conformation of the propyl chain in the solid state. nih.gov

Interactive Data Table: Key Torsion Angles for Propyl Chain Conformation

| Torsion Angle | Defining Atoms | Description | Typical Values |

|---|---|---|---|

| τ1 | N(ring)-C(ring)-C(propyl)-C(propyl) | Defines the orientation of the propyl chain relative to the imidazole ring. | Varies based on steric and packing effects. |

| τ2 | C(ring)-C(propyl)-C(propyl)-C(terminal) | Defines the internal conformation of the propyl chain. | ~180° (trans/anti), ~±60° (gauche). |

Once the initial crystal structure is solved from the diffraction data, a process of refinement is required to improve the atomic model and achieve the best possible fit to the experimental data. The SHELX suite of programs, particularly SHELXL, is the most widely used software for the refinement of small-molecule crystal structures. numberanalytics.comnih.govoup.com

The refinement process is an iterative, least-squares procedure that adjusts various parameters of the model. okstate.eduuky.edu These parameters include the x, y, z coordinates of each atom, their anisotropic displacement parameters (which model thermal vibrations), and site occupancy factors (used for modeling disorder). nih.gov SHELXL employs a variety of restraints and constraints to ensure a chemically sensible and stable refinement. For instance, hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model" (e.g., using the HFIX instruction). uky.edu Disordered components, such as a flexible propyl chain, are handled by assigning atoms to different parts with variable occupancies that sum to unity (using the PART instruction). nih.gov The quality of the final refined structure is assessed using metrics such as the R-factors (R1, wR2) and the Goodness-of-Fit (GooF), which quantify the agreement between the observed and calculated structure factors. okstate.edu

Interactive Data Table: Key Parameters in SHELXL Refinement

| Parameter | Description | Typical Value for a Good Refinement |

|---|---|---|

| R1 | Conventional R-factor based on F values. | < 0.05 |

| wR2 | Weighted R-factor based on F² values for all data. | < 0.15 |

| Goodness-of-Fit (GooF) | Should be close to 1 for a good model and correct weighting scheme. | ~1.0 |

| Max/Min Residual Electron Density (e⁻/ų) | Indicates unmodeled features; should be low and featureless. | < ±0.5 |

Computational Chemistry and Molecular Modeling Studies of 2 Propyl 1h Imidazole 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules.

DFT calculations for 2-Propyl-1H-imidazole-4-carboxylic acid would likely focus on optimizing the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, a wealth of information can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would likely show negative potential around the carboxylic acid group and the nitrogen atoms of the imidazole (B134444) ring, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar imidazole derivatives, in the absence of specific published data for this compound.

Computational studies are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms. For instance, the synthesis of imidazole derivatives can be modeled to understand the step-by-step process. rsc.org DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is a key factor in predicting reaction rates. For a reaction involving this compound, such as its esterification, DFT could be used to model the approach of an alcohol molecule and the subsequent formation and breakdown of tetrahedral intermediates.

The imidazole ring of this compound can exist in different tautomeric forms, where a hydrogen atom is located on either of the two nitrogen atoms. DFT calculations are well-suited to assess the relative energies of these tautomers and the energy barriers for their interconversion. nih.govnih.gov

Studies on similar imidazole-containing molecules have shown that the energy difference between tautomers is often small, but the barrier for proton transfer can be significant in the gas phase. nih.gov However, in the presence of a solvent like water, this barrier can be substantially lowered through solvent-assisted proton transfer mechanisms. nih.gov Computational analysis can model these solvent effects and provide a more accurate picture of the tautomeric equilibrium in solution. Understanding the predominant tautomeric form is crucial as it can significantly influence the molecule's biological activity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and then solving Newton's equations of motion for all the atoms in the system over a period of time.

This approach allows for the sampling of different conformations of the molecule, particularly the rotation around the single bond connecting the propyl group to the imidazole ring. lew.ro The simulation can reveal the preferred conformations and the flexibility of the molecule.

Furthermore, MD simulations are excellent for studying intermolecular interactions. acs.org For this compound in an aqueous solution, the simulation would show the formation and breaking of hydrogen bonds between the carboxylic acid group, the imidazole nitrogen atoms, and the surrounding water molecules. nih.gov It could also model the potential for self-association, where two or more molecules of the compound interact with each other, for example, through hydrogen bonding to form dimers. consensus.app

Molecular Docking and Ligand-Target Interaction Modeling for Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. researchgate.net

The process involves placing the ligand (this compound) into the binding site of the target protein and then using a scoring function to estimate the binding affinity. A successful docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For this compound, the carboxylic acid group and the imidazole ring would be expected to be key pharmacophoric features, likely forming hydrogen bonds with amino acid residues in the binding site. nih.gov The propyl group would likely engage in hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | A strong predicted binding affinity, suggesting potential inhibitory activity. |

| Hydrogen Bonds | 3 | With key amino acid residues in the active site (e.g., Lys, Asp). |

Disclaimer: The data in this table is for illustrative purposes only and is based on general principles of molecular docking with hypothetical values, as no specific docking studies for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). iosrjournals.orgresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed activity or property. nih.gov

For a series of imidazole derivatives including this compound, a QSAR study could be conducted to understand what structural features are important for a particular biological activity, for instance, antifungal or anti-inflammatory effects. rjptonline.org The descriptors used in such a model could include electronic properties (from DFT), steric parameters (e.g., molecular volume), and hydrophobic parameters (e.g., logP). A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. dergipark.org.tr

Similarly, a QSPR model could be developed to predict physicochemical properties such as solubility, melting point, or chromatographic retention time for a series of related imidazole compounds. researchgate.net

Research into Biological Activities and Molecular Mechanisms of 2 Propyl 1h Imidazole 4 Carboxylic Acid and Its Analogs

Investigation of Enzyme Inhibition Mechanisms

The imidazole (B134444) scaffold is a key feature in many biologically active molecules, and its derivatives have been extensively studied for their ability to inhibit various enzymes. This inhibition is often central to their therapeutic effects.

The imidazole ring is a well-known inhibitor of cytochrome P450 (P450) enzymes, a superfamily of heme-containing monooxygenases crucial for drug metabolism. nih.govnih.gov Inhibition typically occurs through the coordination of one of the imidazole's nitrogen atoms to the heme iron atom within the enzyme's active site. nih.gov This interaction can lead to competitive inhibition of the enzyme's function.

For instance, studies on pyrimidine-imidazole compounds have demonstrated that the imidazole moiety is responsible for type II coordination to the P450 heme, leading to the competitive inhibition of CYP3A4. nih.gov This mechanism is a critical consideration in drug development, as P450 inhibition can lead to significant drug-drug interactions. nih.gov While specific studies on 2-Propyl-1H-imidazole-4-carboxylic acid are limited, the presence of the imidazole core suggests a potential for similar interactions with P450 enzymes.

Derivatives of imidazole and its bioisosteres have been found to target a range of other metabolic enzymes.

Metallo-β-Lactamases (MBLs): The emergence of bacterial resistance to 'last-resort' carbapenem (B1253116) antibiotics is often caused by the production of MBLs. nih.gov Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to the development of potent inhibitors of VIM-type MBLs. nih.gov These inhibitors can restore the efficacy of antibiotics like meropenem (B701) against resistant Gram-negative bacteria. nih.gov

Transforming Growth Factor β-Activated Kinase 1 (TAK1): TAK1 is a key enzyme in inflammatory signaling pathways, and its inhibition has therapeutic potential in cancer and inflammatory diseases. nih.gov Researchers have identified 2,4-1H-imidazole carboxamides as potent and highly selective inhibitors of TAK1. nih.gov

α-Amylase: This enzyme is a target for managing type 2 diabetes. Pyrazole-based tetrazole derivatives, where the tetrazole ring acts as a bioisostere of a carboxylic acid, have shown inhibitory activity against α-amylase, suggesting a potential role in glycemic control. researchgate.net

Studies on Gene Expression Modulation and Cellular Pathway Regulation

Pyrrole-imidazole polyamides are a class of small molecules designed to bind to specific DNA sequences. nih.gov This binding capability allows them to interfere with the interaction of transcription factors and DNA, thereby regulating gene expression. nih.gov These compounds are cell-permeable and can localize to the nucleus, where they can down-regulate target genes. nih.gov

The role of imidazole-carboxylic acids in oxidative stress is an area of growing interest. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. nih.gov Carboxylic acid-containing compounds have been shown to influence oxidative stress pathways. For example, L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug, exhibits robust antioxidant and anti-inflammatory effects by boosting glutathione (B108866) levels, a key cellular antioxidant. nih.gov It has been shown to attenuate oxidative stress and inflammation in retinal pigment epithelial cells, which is relevant to the pathogenesis of age-related macular degeneration. nih.gov

Modulation of apoptosis (programmed cell death) is a key strategy in cancer therapy. Imidazole derivatives have been shown to influence these pathways. For example, the inhibition of the TAK1 enzyme by imidazole-based compounds can sensitize tumor cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.gov Furthermore, certain chalcone-type compounds and 2-pyrazoline (B94618) derivatives containing imidazole moieties have been found to induce caspase-dependent anticancer activity. nih.gov

Research on Potential Therapeutic Effects

The versatile structure of the imidazole ring has led to the development of derivatives with a wide spectrum of potential therapeutic applications. nih.gov

Anticancer Activity

The imidazole scaffold is present in several clinically used anticancer drugs and is a focus of ongoing drug discovery efforts. nih.govnih.gov These compounds exert their effects through various mechanisms, including interference with DNA synthesis and inhibition of key signaling proteins like kinases and microtubules. nih.govnih.gov For instance, certain 3-(1H-imidazol)-propyl derivatives have shown good inhibitory activities against the MCF-7 breast cancer cell line. nih.gov

| Compound Class | Target/Cell Line | Activity (IC50/PGI) | Reference |

|---|---|---|---|

| Imidazole-based FAK Inhibitors | U87-MG, HCT-116, MDA-MB-231, PC-3 | IC50 values in the range of 10–7–10–8 M | nih.gov |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (analog) | SNB-75 (CNS Cancer) | PGI = 38.94 | mdpi.com |

| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (analog) | UO-31 (Renal Cancer) | PGI = 30.14 | mdpi.com |

Antimicrobial Activity

Imidazole is a cornerstone of many antifungal and antibacterial agents. nbinno.comnih.gov Nitroimidazole derivatives, for example, are effective against both Gram-negative and Gram-positive bacteria through a mechanism involving the reduction of the nitro group to a radical anion that damages bacterial cells. nih.gov Other studies have synthesized new imidazole derivatives that show good antimicrobial activity against species like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. researchgate.net

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Nitroimidazole-thiadiazole conjugate (56b) | K. pneumoniae | 41 µM | nih.gov |

| Nitroimidazole-thiadiazole conjugate (56b) | E. coli | 41 µM | nih.gov |

| Nitroimidazole-thiadiazole conjugate (56c) | K. pneumoniae | 80 µM | nih.gov |

| Nitroimidazole-thiadiazole conjugate (56c) | E. coli | 40 µM | nih.gov |

Antiviral Activity

The imidazole core is also being explored for antiviral drug development. nbinno.comnih.gov Research has shown that imidazole derivatives can inhibit the replication of various viruses. For example, novel 1H-1,2,4-triazole and imidazole l-ascorbic acid derivatives have been evaluated for activity against the Hepatitis C virus (HCV). nih.gov In another study, 2-aryl-1-hydroxyimidazole derivatives were synthesized and tested against orthopoxviruses, with some compounds showing a higher selectivity index than the reference drug Cidofovir against the Vaccinia virus. nih.gov

| Compound Class | Virus | Activity | Reference |

|---|---|---|---|

| Imidazole L-ascorbic acid derivative (16a) | Hepatitis C Virus (HCV) | EC50 = 36.6 µg/mL | nih.gov |

| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | Vaccinia virus | Selectivity Index (SI) = 919 | nih.gov |

| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | Cowpox virus | SI = 20 | nih.gov |

| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | Ectromelia virus | SI = 46 | nih.gov |

Anti-inflammatory and Antioxidant Activity

Many imidazole-containing compounds exhibit anti-inflammatory properties. nih.govrjpbr.com The fusion of indole (B1671886) and imidazole[2,1-b]thiazole rings has produced derivatives that potently inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced cells. nih.gov Additionally, various imidazole derivatives have been reported to possess antioxidant activity, which often complements their anti-inflammatory effects. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been a cornerstone in the development of potent and selective antagonists for various biological targets, most notably the angiotensin II (Ang II) receptor. Through systematic modifications of the imidazole core, researchers have elucidated the key structural features required for effective target engagement and biological activity.

Core Scaffold Analysis: The Imidazole Ring

The imidazole ring itself is a critical pharmacophore, providing a rigid scaffold for the optimal orientation of key substituents. Its aromatic nature and the presence of nitrogen atoms allow for various interactions with biological receptors, including hydrogen bonding and π-π stacking. Studies on related compounds have shown that replacement of the imidazole ring with other heterocycles or aromatic systems often leads to a significant decrease or complete loss of activity, highlighting its importance for biological target engagement.

Influence of the 2-Propyl Group

The substituent at the 2-position of the imidazole ring plays a crucial role in defining the potency and selectivity of the compound. The n-propyl group, in particular, has been identified as an optimal substituent for potent angiotensin II receptor antagonism. It is believed that this lipophilic alkyl group interacts favorably with a hydrophobic pocket within the AT1 receptor.

Structure-activity relationship studies on a series of 2-substituted imidazole derivatives have demonstrated that the length and nature of the alkyl chain at this position significantly impact activity. While shorter alkyl chains, such as methyl or ethyl, tend to result in lower potency, increasing the chain length to propyl or butyl often enhances the antagonistic activity. However, further increasing the chain length or introducing branching can lead to a decrease in activity, suggesting a specific size and shape requirement for the hydrophobic pocket of the receptor.

| Compound | 2-Position Substituent | Relative Binding Affinity |

|---|---|---|

| Analog 1 | -CH₃ (Methyl) | Low |

| Analog 2 | -CH₂CH₃ (Ethyl) | Moderate |

| This compound Analog | -CH₂CH₂CH₃ (Propyl) | High |

| Analog 3 | -CH₂CH₂CH₂CH₃ (Butyl) | High |

| Analog 4 | -CH(CH₃)₂ (Isopropyl) | Moderate |

Role of the 4-Carboxylic Acid Group

The carboxylic acid group at the 4-position of the imidazole ring is another critical determinant of biological activity, primarily acting as a key interaction point with the receptor. It is generally understood that this acidic moiety forms an ionic bond or a strong hydrogen bond with a basic residue, such as an arginine or lysine, in the active site of the target protein.

SAR studies have explored the replacement of the carboxylic acid with other acidic groups or bioisosteres. For instance, conversion to an ester or an amide group typically results in a significant reduction in potency, underscoring the necessity of the acidic proton for strong receptor binding. Tetrazoles have been successfully employed as bioisosteric replacements for the carboxylic acid in many angiotensin II receptor antagonists, as they possess a similar acidic pKa and spatial arrangement of hydrogen bond acceptors.

In a series of closely related imidazole-5-carboxylic acids, the modification of the substituent at the 4-position has been extensively studied, providing valuable insights that can be extrapolated to the 4-carboxylic acid series. These studies have shown that introducing small, polar groups at the adjacent position can modulate the activity. For instance, the presence of a hydroxymethyl group at the 5-position of a 4-carboxylic acid analog can enhance activity, likely through additional hydrogen bonding interactions with the receptor.

| Compound | 4-Position Group | 5-Position Substituent | Receptor Binding Affinity (IC₅₀, nM) |

|---|---|---|---|

| Analog 5 | -COOH | -H | Potent |

| Analog 6 | -COOCH₃ | -H | Significantly Reduced |

| Analog 7 | -CONH₂ | -H | Significantly Reduced |

| Analog 8 (Tetrazole Bioisostere) | -CN₄H | -H | Potent |

| Analog 9 | -COOH | -CH₂OH | Enhanced |

Medicinal Chemistry Research and Drug Design Strategies Utilizing 2 Propyl 1h Imidazole 4 Carboxylic Acid Scaffold

Scaffold Modification and Derivatization for Enhanced Biological Activity

The 2-propyl-1H-imidazole-4-carboxylic acid framework is a versatile starting point for creating new therapeutic agents. By strategically modifying this core structure, medicinal chemists can fine-tune the biological activity of the resulting compounds. The imidazole (B134444) ring contains three carbon atoms and two nitrogen atoms, a structure that is electronically rich and capable of forming hydrogen bonds, which facilitates binding to a variety of biological targets. nih.gov

Derivatization is a key strategy employed to enhance the therapeutic potential of the imidazole scaffold. This can involve adding different functional groups to the core structure to influence properties like binding affinity, selectivity, and pharmacokinetic profiles. For instance, creating ester or amide derivatives at the carboxylic acid position can alter the compound's interaction with target receptors. nih.gov Research has shown that even slight structural modifications to imidazole-4-carboxylic acid derivatives can shift their activity patterns among different platelet receptors. nih.gov

The process often begins with a starting material like diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, which can be synthesized from simpler precursors. jocpr.com This intermediate allows for modifications at multiple positions. For example, one of the ester groups can be selectively reacted to introduce new functionalities while the other is preserved for later-stage modifications or to act as a key binding group. This step-wise approach enables the systematic exploration of the structure-activity relationship (SAR), guiding the design of more potent and selective compounds.

Development of Angiotensin II Receptor Antagonists and Related Therapeutic Agents

The this compound scaffold is fundamental to the development of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). pharm.or.jp These drugs specifically target the angiotensin II type 1 (AT1) receptor, preventing the hormone angiotensin II from binding and exerting its potent vasoconstrictive effects, thereby lowering blood pressure. wikipedia.org

A prime example of a drug built upon this scaffold is Olmesartan. The synthesis of Olmesartan and its prodrug form, Olmesartan medoxomil, relies on a key intermediate derived from the 2-propyl-1H-imidazole scaffold. wikipedia.orgquickcompany.in The synthesis involves intermediates such as diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate and ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. quickcompany.innewdrugapprovals.org The latter is a direct derivative where a hydroxyisopropyl group is present at the 4-position of the imidazole ring, a feature crucial for the drug's potent and long-lasting biological action. pharm.or.jp

The development of ARBs like losartan (B1675146) in the early 1980s, which also features an imidazole ring, paved the way for newer agents. wikipedia.org Modifications on the imidazole scaffold, such as the introduction of a p-carboxylic acid on an N-benzyl ring, led to compounds with nanomolar affinity for the AT1 receptor. nih.gov These structure-activity relationship studies highlighted the importance of the imidazole ring and its substituents for high-potency antagonism. nih.gov

| Drug Class | Target Receptor | Key Scaffold Intermediate | Resulting Therapeutic Agent |

| Angiotensin II Receptor Blocker (ARB) | Angiotensin II Type 1 (AT1) Receptor | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | Olmesartan |

Design of Kinase Inhibitors and Antimicrobial Agents based on Imidazole Scaffolds

The versatility of the imidazole scaffold extends beyond cardiovascular drugs into oncology and infectious diseases. nih.gov Its structural features make it an attractive core for designing both kinase inhibitors for cancer therapy and novel antimicrobial agents. nih.govmdpi.com

Kinase Inhibitors: Protein kinases are critical targets in cancer treatment, and many successful inhibitors incorporate heterocyclic scaffolds like imidazole. researchgate.net For example, Nilotinib, a tyrosine kinase inhibitor, contains an imidazole ring. frontiersin.org Researchers have designed novel imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, with some showing good cytotoxic activity against lung, cervical, and breast cancer cell lines. frontiersin.org In the search for selective cyclin-dependent kinase (CDK) inhibitors, new chemotypes based on imidazole-4-N-acetamide have been explored to reduce the toxicity associated with less selective compounds. nih.gov

Antimicrobial Agents: Imidazole derivatives are known to possess significant antimicrobial properties. mdpi.com The five-membered ring with its two nitrogen atoms can interfere with essential microbial processes such as cell wall synthesis, DNA replication, and cell membrane integrity. mdpi.comnano-ntp.com Studies have demonstrated that novel synthesized imidazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacterial strains. mdpi.com The mechanism often involves disrupting the bacterial cell wall or interfering with nucleic acid synthesis. nano-ntp.com Furthermore, structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives has led to potent inhibitors of metallo-β-lactamases, enzymes that confer carbapenem (B1253116) resistance to bacteria like Pseudomonas aeruginosa. nih.gov

| Therapeutic Area | Target | Example of Imidazole-Based Approach | Research Finding |

| Oncology | Protein Kinases (e.g., ABL1, CDKs) | Design of imidazole-4-N-acetamide derivatives | Compounds showed inhibitory potency against CDK/cyclin complexes. nih.gov |

| Infectious Disease | Bacterial Enzymes / Cell Structures | Synthesis of novel imidazole derivatives | Derivatives demonstrated inhibition of growth in both Gram-positive and Gram-negative bacteria. mdpi.com |

| Infectious Disease | Metallo-β-lactamases (MBLs) | Optimization of 1H-imidazole-2-carboxylic acid derivatives | Resulting compounds reversed carbapenem resistance in engineered E. coli strains. nih.gov |

Exploration of Substituent Effects on Pharmacological Profiles (e.g., Lipophilicity, Planar Rigidity, Metabolic Stability)

Modifying the substituents on the this compound scaffold is a critical strategy for optimizing a drug candidate's pharmacological profile. Properties such as lipophilicity, rigidity, and metabolic stability are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.com

Lipophilicity: This property, often expressed as logP, influences how a compound interacts with biological membranes and proteins. mdpi.com The lipophilicity of imidazole-based compounds can be precisely tuned by altering the substituents. For instance, elongating an alkyl chain on the imidazole ring can increase lipophilicity, which has been shown to correlate with the antibacterial activity of certain imidazole and imidazolium (B1220033) salts. nih.govnih.gov However, excessively high lipophilicity can lead to poor solubility and increased metabolic breakdown. nih.gov

Metabolic Stability: The imidazole ring itself can be susceptible to metabolic enzymes like cytochrome P450. nih.gov Medicinal chemists often employ strategies to protect the scaffold from rapid metabolism, thereby prolonging the drug's duration of action. Replacing a metabolically vulnerable phenyl ring with a nitrogen-containing heterocycle like a pyridine (B92270) or imidazole can increase metabolic stability by reducing lipophilicity and making the structure less prone to oxidative metabolism. nih.gov

Prodrug Strategies and Delivery System Research (e.g., Olmesartan medoxomil intermediates)

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical processes. nih.gov This strategy is frequently used to overcome pharmaceutical challenges such as poor solubility, low bioavailability, or chemical instability. ijpsjournal.comnih.gov

The this compound scaffold is central to one of the most successful applications of prodrug strategy in cardiovascular medicine: Olmesartan medoxomil. scbt.compharmaffiliates.com The active drug, Olmesartan, is an effective angiotensin II receptor antagonist, but it has low oral bioavailability. pharm.or.jp To address this, the carboxylic acid group of Olmesartan is esterified to form the "medoxomil" ester prodrug. wikipedia.org

This modification renders the molecule more lipophilic, enhancing its absorption from the gastrointestinal tract. mdpi.com Once absorbed into the bloodstream, the ester bond of Olmesartan medoxomil is rapidly hydrolyzed by esterase enzymes, releasing the active parent drug, Olmesartan, to exert its therapeutic effect. wikipedia.org The synthesis of this prodrug relies on key intermediates derived from the this compound core, such as ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. jocpr.comnih.gov This entire process showcases a highly effective use of a prodrug strategy to transform a potent but poorly absorbed compound into a clinically successful oral medication. pharm.or.jp

Applications in Advanced Materials Science Research

Fabrication of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of imidazole-carboxylic acid ligands, combining a nitrogen-containing heterocyclic ring with a carboxylate group, allows them to act as versatile linkers in the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). These materials are formed through the self-assembly of metal ions and organic ligands, creating extended crystalline structures with tunable properties.

The design of the organic ligand is crucial in determining the final structure and properties of a coordination polymer. Derivatives of 2-Propyl-1H-imidazole-4-carboxylic acid have been successfully employed in the synthesis of novel CPs. A notable example involves the use of 1-(4-carboxybenzyl)-2-propyl-1H-imidazole-4,5-dicarboxylic acid (H3cpimda) in constructing a two-dimensional (2D) cadmium(II) coordination polymer. researchgate.netnih.gov

In this synthesis, an in-situ decarboxylation of the parent ligand occurred under hydrothermal conditions, yielding two distinct ligands within the final structure: 4-carboxy-1-(4-carboxylatobenzyl)-2-propyl-1H-imidazole-5-carboxylate (Hcpimda²⁻) and 1-(4-carboxylatobenzyl)-2-propyl-1H-imidazole-4-carboxylate (cpima²⁻). researchgate.netnih.gov The resulting asymmetric unit contains two different cadmium(II) centers with distinct coordination geometries. researchgate.netnih.gov

One cadmium center (Cd1) is six-coordinate, displaying a distorted octahedral geometry. The second center (Cd2) is seven-coordinate with a distorted capped octahedral geometry. researchgate.netnih.gov This structural diversity arises from the versatile coordination modes of the imidazole (B134444) and carboxylate functional groups, which can chelate and bridge metal centers in various ways to build extended networks. researchgate.netnih.gov Imidazole-containing multidentate ligands are frequently used in the construction of novel MOFs with fascinating structures and properties. nih.gov

Table 1: Coordination Details of a Cadmium(II) Polymer with this compound Derivatives

| Feature | Description |

| Metal Center | Cadmium(II) |

| Parent Ligand | 1-(4-carboxybenzyl)-2-propyl-1H-imidazole-4,5-dicarboxylic acid |

| Resulting Ligands | Hcpimda²⁻ and cpima²⁻ (via in-situ decarboxylation) researchgate.netnih.gov |

| Cd1 Center Geometry | Hexacoordinated (distorted octahedral) researchgate.netnih.gov |

| Cd2 Center Geometry | Heptacoordinated (distorted capped octahedral) researchgate.netnih.gov |

| Final Structure | Two-dimensional (2D) coordination polymer researchgate.netnih.gov |

The formation of coordination polymers extends beyond the initial metal-ligand bonds. Weaker, non-covalent interactions, particularly hydrogen bonds and π-π stacking, play a critical role in assembling the final supramolecular architecture. mdpi.comnih.gov The imidazole ring, with its N-H group, and the carboxylic acid group are excellent hydrogen bond donors and acceptors. researchgate.net

In the example of the cadmium(II) polymer, individual one-dimensional (1D) chains are first formed. researchgate.netnih.gov Two distinct types of chains are generated:

One-dimensional infinite chains based on large 26-membered rings are formed by cpima²⁻ ligands bridging Cd2 centers. researchgate.netnih.gov

One-dimensional zigzag chains are generated from Hcpimda²⁻ ligands linking adjacent Cd1 centers. researchgate.netnih.gov

These two types of chains are then interconnected to form a 2D coordination polymer. researchgate.netnih.gov Furthermore, these 2D layers can be extended into a three-dimensional (3D) supramolecular network through C-H···O and C-H···F hydrogen-bond interactions, as well as π-π stacking interactions between the imidazole rings of adjacent layers. nih.govmdpi.com These interactions are fundamental to the stability and final topology of the crystalline material. mdpi.comepa.gov

Integration into Nanomaterials and Hybrid Systems

The functional groups of this compound make it a candidate for surface modification of nanomaterials, creating hybrid systems with enhanced properties.

Quantum dots (QDs) are semiconductor nanocrystals whose properties are highly dependent on their surface chemistry. Capping agents, or ligands, are crucial for stabilizing QDs, preventing aggregation, and rendering them soluble in various media. nih.gov The two key functional motifs of this compound—the imidazole ring and the carboxylic acid group—are both effective for binding to QD surfaces.

Imidazole Groups: Imidazole provides a stable, multidentate binding motif to the QD surface, which is rich in metal ions like Cadmium and Zinc. This interaction is an alternative to traditional thiol-based ligands and offers high stability across a wide pH range. nih.gov

Carboxylic Acid Groups: Carboxylic acids are a well-established class of capping agents for colloidal QDs. tcichemicals.comtcichemicals.com The carboxylate group can effectively bind to the metal atoms on the QD surface, providing electrostatic stabilization. mdpi.com

The dual functionality of this compound suggests its potential as a robust capping agent, capable of forming a stable passivating layer on the QD surface, which is essential for maintaining high quantum yields and long-term stability. nih.gov

The development of efficient photovoltaic and photonic materials is a key area of materials science. Imidazole derivatives and the MOFs constructed from them are showing promise in these applications.

Photonic MOFs: Metal-Organic Frameworks constructed from ligands like this compound can be designed as functional photonic materials. rsc.orgnih.gov By incorporating photoactive metal ions or organic linkers, or by encapsulating guest molecules, these MOFs can be used for applications such as luminescence sensing and nonlinear optics. rsc.orgul.ie The ordered, crystalline nature of MOFs allows for the creation of photonic crystals that can manipulate light, a property that could be exploited to enhance light harvesting in solar cells. nih.gov

Catalytic Applications of this compound Derivatives

Derivatives of this compound serve as effective ligands for supporting metal catalysts. The dicarboxylate derivative, 2-propyl-1H-imidazole-4,5-dicarboxylate, has been used to synthesize complexes with various transition metals (Cu, Co, Fe, Ni) that exhibit significant catalytic activity. tandfonline.com

These metal complexes have demonstrated efficacy in the reduction of p-nitrophenol (PNP) to p-aminophenol, achieving a conversion rate of over 90%. tandfonline.com This reaction is a common benchmark for catalytic performance. Kinetic analysis of the reduction process revealed that the reaction follows a pseudo-second-order model. tandfonline.com Such imidazole-based catalytic systems are also being explored for a range of other organic transformations, including Suzuki-Miyaura reactions. mdpi.com The tunability of the imidazole ligand allows for the synthesis of catalysts with varied properties for applications in green chemistry. mdpi.com

Table 2: Catalytic Reduction of p-Nitrophenol

| Catalyst | Reaction | Conversion Rate |

| Metal complexes with 2-propyl-1H-imidazole-4,5-dicarboxylate | Reduction of p-nitrophenol to p-aminophenol | > 90% tandfonline.com |

Environmental Fate and Ecotoxicological Research of 2 Propyl 1h Imidazole 4 Carboxylic Acid

Degradation Pathways and Environmental Persistence Studies

Potential Degradation Pathways:

Biodegradation: The imidazole (B134444) ring, being a heterocyclic aromatic structure, can be subject to microbial degradation. Microorganisms in soil and water can utilize a range of enzymatic pathways to cleave the ring. This process often begins with hydroxylation, followed by ring opening to form aliphatic intermediates that can then be funneled into central metabolic pathways. The presence of the propyl group and carboxylic acid substituents will influence the rate and pathway of this degradation.

Photodegradation: Imidazole and its derivatives can undergo photodegradation in the presence of sunlight. This process involves the absorption of UV radiation, leading to the formation of reactive species and subsequent breakdown of the molecule. The atmospheric and aquatic photodegradation rates would depend on factors such as water clarity, depth, and the presence of photosensitizing agents.

Hydrolysis: The carboxylic acid groups on the imidazole ring are generally stable to hydrolysis under typical environmental pH conditions. Similarly, the C-C and C-N bonds of the imidazole ring are not susceptible to hydrolysis. sigmaaldrich.comnih.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound. sigmaaldrich.comnih.gov

Environmental Persistence:

The persistence of 2-Propyl-1H-imidazole-4-carboxylic acid in the environment will be a balance of these degradation processes. The presence of the alkyl chain and the polar carboxylic acid groups will influence its partitioning between water, soil, and air, which in turn affects its availability for degradation. Without experimental data, it is difficult to assign a specific persistence classification (e.g., readily biodegradable, persistent). However, based on the general behavior of substituted imidazoles, it is plausible that it may exhibit moderate persistence in some environmental compartments.

| Degradation Process | Potential for this compound | Influencing Factors |

| Biodegradation | Plausible, via microbial ring cleavage and oxidation. | Microbial community composition, nutrient availability, temperature, pH. |

| Photodegradation | Possible, particularly in sunlit surface waters. | Wavelength and intensity of light, presence of photosensitizers. |

| Hydrolysis | Unlikely to be a significant pathway. | pH, temperature. |

Aquatic Ecotoxicity Assessments and Mechanistic Investigations

The potential for a chemical to cause harm to aquatic organisms is a critical aspect of its environmental risk assessment. Acute and chronic toxicity studies on representative aquatic species such as fish, invertebrates (e.g., Daphnia magna), and algae are used to determine key toxicity endpoints like the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population).

Mechanistic Investigations:

The mode of action by which this compound might exert toxicity in aquatic organisms is also uncharacterized. Potential mechanisms could involve:

Narcosis: Non-specific disruption of cell membranes due to the molecule's lipophilicity.

Specific Target Interaction: Inhibition of essential enzymes or disruption of physiological pathways. The imidazole moiety is known to coordinate with metal ions, which could potentially interfere with metalloenzymes in aquatic organisms. e-jehs.org

Further research, including standardized ecotoxicity tests and mechanistic studies, is necessary to definitively characterize the aquatic toxicity profile of this compound.

| Test Organism | Toxicity Endpoint | Predicted Sensitivity (based on related compounds) |

| Fish (e.g., Zebrafish) | 96-hour LC50 | Unknown, potentially low to moderate. |

| Invertebrate (Daphnia magna) | 48-hour EC50 | Unknown, potentially low to moderate. nih.govnih.gov |

| Algae (e.g., Scenedesmus subspicatus) | 72-hour EC50 | Unknown, potentially low to moderate. nih.gov |

Cross-Species Extrapolation Methodologies for Toxicity Prediction using Cheminformatics Tools

In the absence of experimental data, computational methods, often referred to as in silico toxicology, provide valuable tools for predicting the potential toxicity of chemicals. clinmedjournals.org These methods are based on the principle that the toxicological properties of a chemical are related to its molecular structure.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity, including toxicity. clinmedjournals.orgnih.gov For aquatic toxicity, QSAR models often use physicochemical properties such as the octanol-water partition coefficient (log Kow), which is a measure of a chemical's hydrophobicity, to predict toxicity. clinmedjournals.orgnih.gov

A QSAR model for fish toxicity, for example, could be used to estimate the LC50 of this compound based on its calculated molecular descriptors. Several freely available QSAR models and software platforms, such as VEGA-QSAR, can be used for this purpose. clinmedjournals.org The accuracy of these predictions depends on the quality and applicability domain of the model. clinmedjournals.orgclinmedjournals.org

Read-Across:

Read-across is another in silico technique used to fill data gaps for a target chemical by using data from one or more structurally similar source chemicals. dntb.gov.uanih.govresearchgate.netnih.gov The justification for read-across is based on the assumption that similar structures will have similar toxicological properties. dntb.gov.uanih.govresearchgate.netnih.gov

To apply read-across to this compound, a category of structurally similar imidazole carboxylic acids with known aquatic toxicity data would need to be identified. The toxicity of the target compound could then be inferred from the known toxicity of the source compounds. The confidence in the read-across prediction would depend on the degree of structural similarity and the consistency of the data for the source chemicals.

| Cheminformatics Tool | Application to this compound | Required Information | Potential Outcome |

| QSAR Models | Prediction of acute aquatic toxicity (e.g., fish LC50). clinmedjournals.org | Molecular structure (SMILES), calculated molecular descriptors. | Estimated toxicity value with a measure of confidence. clinmedjournals.org |

| Read-Across | Estimation of aquatic toxicity based on data from similar compounds. dntb.gov.uanih.govnih.gov | Identification of structurally similar analogues with reliable experimental toxicity data. | Qualitative or quantitative prediction of toxicity. dntb.gov.uanih.govnih.gov |

Advanced Analytical Methods for Quality Control and Impurity Profiling in Research Synthesis

Chromatographic Techniques for Separation and Quantification of Impurities

Chromatographic techniques are central to the analytical workflow for 2-Propyl-1H-imidazole-4-carboxylic acid, providing the necessary selectivity and sensitivity to separate the target compound from structurally similar impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the identification and quantification of impurities in this compound. The separation is typically achieved using a reversed-phase C18 column. sielc.com For mass spectrometry compatible methods, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a modifier like formic acid to improve peak shape and ionization efficiency. sielc.com

The mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities, providing valuable information for structural elucidation. In a hypothetical analysis, potential impurities could include starting materials, by-products from the synthesis, or degradation products. For instance, impurities such as the corresponding ethyl ester or decarboxylated species could be readily identified.

Table 1: Hypothetical HPLC-MS Data for Impurity Profiling of this compound

| Analyte | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity |

| 2-Propyl-1H-imidazole | 3.5 | 111.09 | Decarboxylation Impurity |

| This compound | 5.2 | 155.08 | Main Compound |

| Ethyl 2-propyl-1H-imidazole-4-carboxylate | 7.8 | 183.11 | Esterification Impurity |

This data is illustrative and serves to demonstrate the application of the technique.

Liquid Chromatography-Ultraviolet (LC-UV) Detection

Liquid Chromatography with Ultraviolet (LC-UV) detection is a robust and widely used method for the quantification of this compound and its impurities. The imidazole (B134444) ring system possesses a chromophore that allows for detection by UV spectrophotometry. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and selectivity. For imidazole derivatives, UV detection is often set around 210-230 nm.

This technique is particularly useful for routine quality control and for determining the purity of the synthesized material. By comparing the peak area of the main compound to the total area of all detected peaks, an estimation of the purity can be obtained.

Table 2: Illustrative LC-UV Purity Analysis of a Research Batch of this compound

| Peak | Retention Time (min) | Area (%) |

| Impurity 1 | 3.6 | 0.15 |

| This compound | 5.3 | 99.75 |

| Impurity 2 | 6.1 | 0.10 |

This data is for illustrative purposes only.

Ion Chromatography for Residual Anion Analysis

During the synthesis and purification of this compound, various inorganic anions such as chlorides, sulfates, or phosphates may be introduced. Ion chromatography (IC) is the preferred method for the analysis of these residual anions. The technique utilizes an ion-exchange stationary phase and a conductivity detector to separate and quantify ionic species. tandfonline.com The presence of excessive residual anions can indicate incomplete purification and may affect the compound's stability or reactivity in subsequent applications.

Method Validation and Development for Research-Grade Material Analysis

The development and validation of analytical methods are critical to ensure that the data generated is accurate, reliable, and reproducible. For research-grade this compound, method validation should be performed in accordance with established guidelines to demonstrate the method's suitability for its intended purpose.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.